molecular formula C7H4ClN3O B2896345 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 37429-97-3

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2896345
CAS No.: 37429-97-3
M. Wt: 181.58
InChI Key: ICRNYWUEKICFMZ-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound with the molecular formula C7H4ClN3O It is a derivative of benzotriazine, characterized by the presence of a chlorine atom at the 6th position and a keto group at the 4th position

Mechanism of Action

Target of Action

Similar compounds have shown interactions with various receptors and enzymes, influencing cellular signaling and function .

Result of Action

Similar compounds have demonstrated pharmacological activities, including antihypertensive, anti-inflammatory, and diuretic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 3,3-disubstituted dihydrobenzotriazine derivatives, which are structurally similar to 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one, are quite stable. Even small quantities of impurities may foster the alteration in a progressively accelerated way .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the desired benzotriazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,2,3-benzotriazin-4-one: Similar structure but with a hydroxyl group instead of chlorine.

    N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: Contains additional bromine atoms and a sulfonamide group.

Uniqueness

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity compared to other benzotriazine derivatives .

Properties

IUPAC Name

6-chloro-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRNYWUEKICFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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